molecular formula C10H7FN4 B8291505 4-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)benzonitrile

4-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)benzonitrile

Cat. No.: B8291505
M. Wt: 202.19 g/mol
InChI Key: MEDRRNBELKQYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

4-fluoro-2-(2-methyl-1,2,4-triazol-3-yl)benzonitrile

InChI

InChI=1S/C10H7FN4/c1-15-10(13-6-14-15)9-4-8(11)3-2-7(9)5-12/h2-4,6H,1H3

InChI Key

MEDRRNBELKQYEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(C=CC(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2-bromo-5-fluorophenyl)-1-methyl-1H-1,2,4-triazole (1.85 g, 7.22 mmol) in N,N-dimethylformamide (10 ml) was treated with copper (I) cyanide (0.71 g, 7.95 mmol). The mixture was then maintained under vacuum for a few minutes, flushed with argon and heated at 100° C. for 16 h. The solvent was then evaporated in vacuo and the residual oil was diluted with ethyl acetate and washed with a solution of 10% ammonium hydroxide followed by 20% ammonium chloride in water. The organic fraction was then washed with brine, dried over anhydrous magnesium sulfate and concentrated. Column chromatography of the residue on silica gel (elution gradient ethyl acetate 0-40% in toluene) gave 1.09 g (75% yield) of the title nitrile as white crystals: mp 134° C. (ethyl acetate-hexane). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.98 (3H, s, CH3), 7.37-7.42 (2H, m, aromatics), 7.90 (1H, dd, J=5.0 Hz and J=8.6 Hz, aromatic), 8.08 (1H, s, CH). Anal. Calcd for C10H7FN4: C 59.40, H 3.49, N 27.71; Found: C 59.22, H 3.28, N 27.68.
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

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